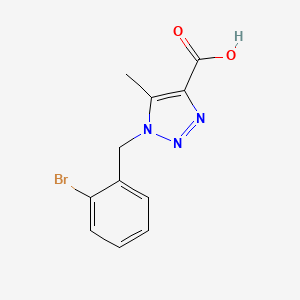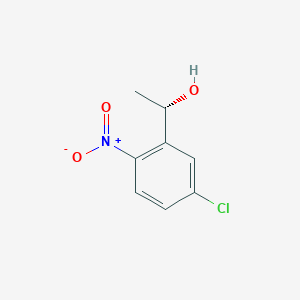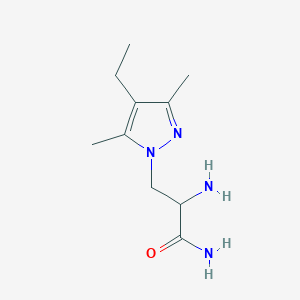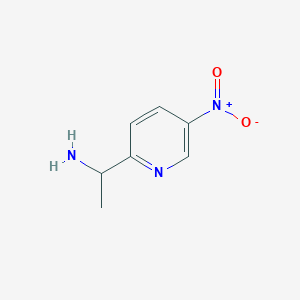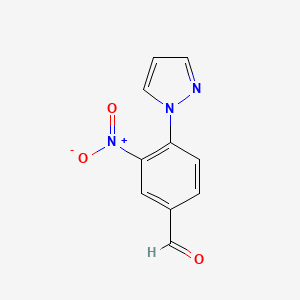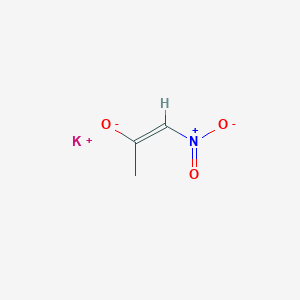
Nitroacetone potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitroacetone potassium salt is a chemical compound with the molecular formula C3H4KNO3. It is known for its unique properties and applications in various fields of science and industry. The compound is characterized by the presence of a nitro group (-NO2) attached to an acetone moiety, with potassium as the counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of nitroacetone potassium salt typically involves the reaction of nitroacetone with a potassium base. One common method is to treat nitroacetone with potassium hydroxide (KOH) in an aqueous solution. The reaction proceeds as follows: [ \text{CH3C(NO2)CH2OH} + \text{KOH} \rightarrow \text{CH3C(NO2)CH2OK} + \text{H2O} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
Nitroacetone potassium salt undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reactions may involve nucleophiles like halides or amines.
Major Products Formed
Oxidation: Products may include nitroacetone derivatives with additional oxygen-containing functional groups.
Reduction: The primary product is aminoacetone potassium salt.
Substitution: Various substituted acetone derivatives can be formed depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Nitroacetone potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of nitroacetone potassium salt involves its interaction with molecular targets through its nitro and acetone functional groups. The nitro group can participate in redox reactions, while the acetone moiety can undergo nucleophilic addition or substitution. These interactions can modulate various biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Nitroacetone: The parent compound without the potassium counterion.
Nitroacetonitrile: A similar compound with a nitrile group instead of an acetone moiety.
Nitroethane: A simpler nitro compound with a shorter carbon chain.
Uniqueness
Nitroacetone potassium salt is unique due to its combination of a nitro group and an acetone moiety, along with the presence of potassium. This combination imparts distinct chemical reactivity and properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C3H4KNO3 |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
potassium;(E)-1-nitroprop-1-en-2-olate |
InChI |
InChI=1S/C3H5NO3.K/c1-3(5)2-4(6)7;/h2,5H,1H3;/q;+1/p-1/b3-2+; |
Clave InChI |
YKJXVOOFJAWOCG-SQQVDAMQSA-M |
SMILES isomérico |
C/C(=C\[N+](=O)[O-])/[O-].[K+] |
SMILES canónico |
CC(=C[N+](=O)[O-])[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl[3-(morpholin-3-yl)propyl]amine](/img/structure/B13615299.png)


